

Thioridazine-d3 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Thioridazine-d3 Hydrochloride

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Abstract

This technical guide provides a comprehensive overview of **Thioridazine-d3 Hydrochloride**, a deuterated analog of the typical antipsychotic agent, Thioridazine. The primary application of **Thioridazine-d3 Hydrochloride** is as an internal standard for the quantitative analysis of Thioridazine in biological matrices during pharmacokinetic and metabolic studies. This document details the chemical properties of **Thioridazine-d3 Hydrochloride**, the pharmacological profile of Thioridazine, including its mechanism of action, receptor binding affinities, and pharmacokinetics. Furthermore, it provides detailed experimental protocols for preclinical behavioral assays relevant to antipsychotic drug evaluation and visual representations of key signaling pathways modulated by Thioridazine.

Introduction to Thioridazine-d3 Hydrochloride

Thioridazine-d3 Hydrochloride is a stable isotope-labeled form of Thioridazine Hydrochloride, where three hydrogen atoms on the N-methyl group of the piperidine ring have been replaced with deuterium. This isotopic labeling results in a molecule with a higher molecular weight than the parent compound, allowing for its differentiation in mass spectrometry-based analytical methods. Its primary and critical use is as an internal standard in quantitative bioanalysis, ensuring accuracy and precision in the measurement of Thioridazine concentrations in complex biological samples such as plasma and brain tissue.^[1]

Chemical and Physical Properties

The chemical and physical properties of **Thioridazine-d3 Hydrochloride** are summarized in the table below.

Property	Value
Chemical Name	10-[2-(1-Methyl-d3-2-piperidiny)ethyl]-2-(methylthio)-10H-phenothiazine Hydrochloride
Synonyms	(±)-Thioridazine-d3 HCl (N-methyl-d3), Aldazine-d3
CAS Number	1189928-36-6
Molecular Formula	C ₂₁ H ₂₄ D ₃ ClN ₂ S ₂
Molecular Weight	410.05 g/mol
Purity	≥98% Chemical Purity, 98 atom % D
Appearance	Solid
Solubility	Sparingly soluble in water, soluble in alcohol and chloroform.

Primary Use of Thioridazine and its Deuterated Analog

The primary use of the parent compound, Thioridazine, is the treatment of schizophrenia in patients who have not responded to other antipsychotic medications.[2] It is classified as a typical, or first-generation, antipsychotic. Due to its potential for serious cardiac side effects, its use is generally reserved for treatment-resistant cases.[2]

Thioridazine-d3 Hydrochloride is not intended for therapeutic use. Its sole application in a research and drug development setting is as an internal standard for the quantification of Thioridazine. The addition of a known quantity of the deuterated standard to a biological sample allows for the precise determination of the concentration of the unlabeled drug, correcting for variations in sample preparation and instrument response.

Pharmacodynamics and Mechanism of Action of Thioridazine

Thioridazine exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.^[1] By blocking these receptors, it reduces the excessive dopaminergic activity that is thought to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.

In addition to its action on D2 receptors, Thioridazine also exhibits affinity for a range of other neurotransmitter receptors, which contributes to both its therapeutic effects and its side effect profile.

Receptor Binding Affinities

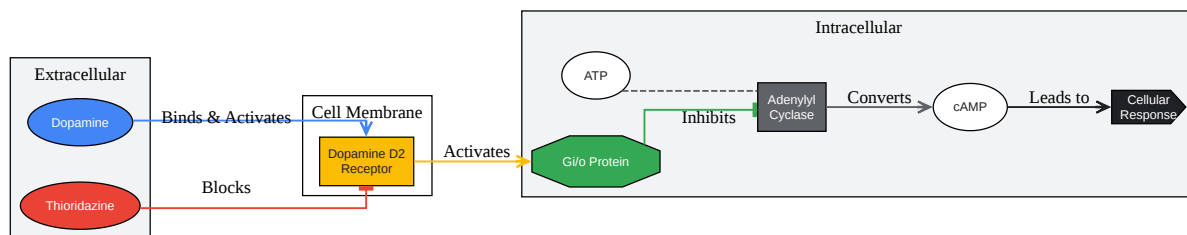
The following table summarizes the in vitro binding affinities (K_i values in nM) of Thioridazine for various neurotransmitter receptors. Lower K_i values indicate higher binding affinity.

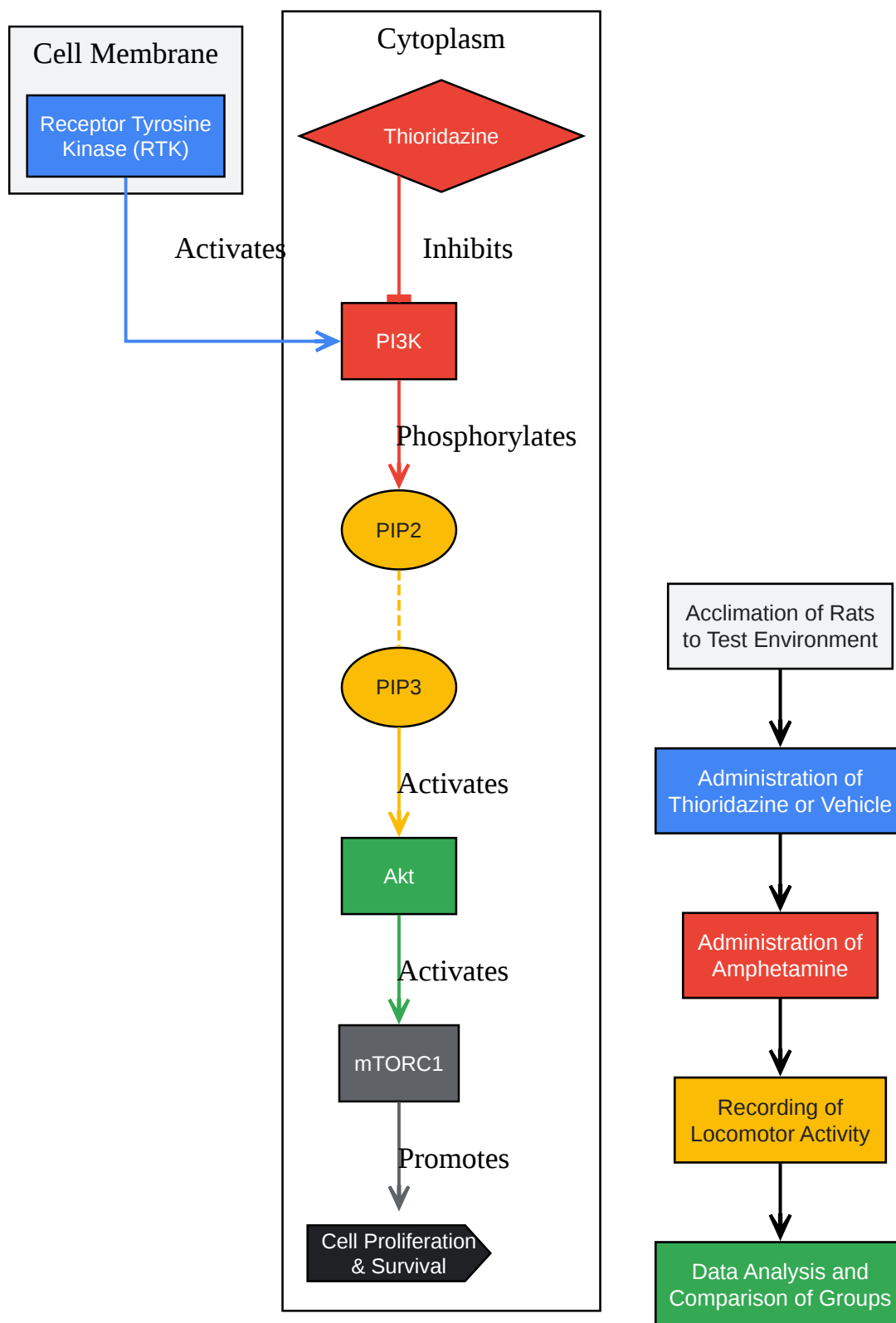
Receptor	K _i (nM)
Dopamine D2	1.9 - 10
Dopamine D1	110
Serotonin 5-HT _{2A}	3.6 - 25
Serotonin 5-HT _{1A}	180
α ₁ -Adrenergic	1.5 - 29
α ₂ -Adrenergic	1200
Histamine H ₁	10
Muscarinic M ₁	36

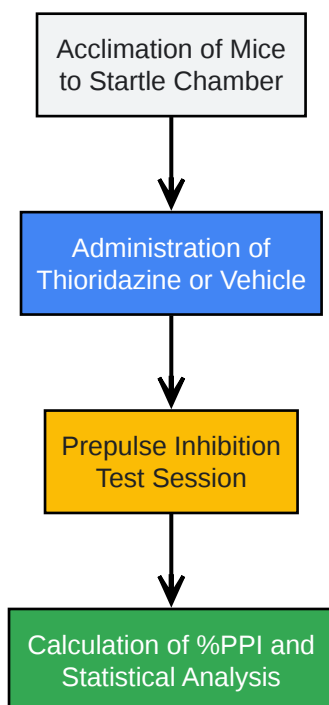
Signaling Pathways

Thioridazine's primary mechanism of action involves the blockade of the dopamine D2 receptor, a G protein-coupled receptor (GPCR). In its natural state, dopamine binding to the D2 receptor activates inhibitory G proteins (G_{i/o}), which leads to a decrease in intracellular cyclic

AMP (cAMP) levels. By antagonizing this receptor, Thioridazine prevents this signaling cascade.







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